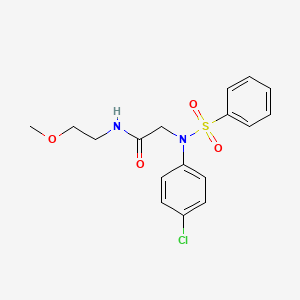
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 54626, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain.
Mécanisme D'action
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 acts as a glycine site antagonist, which means it binds to the glycine site of the NMDA receptor and inhibits its activity. This leads to a decrease in the influx of calcium ions into the neuron, which can help prevent excitotoxicity and neuronal damage.
Biochemical and physiological effects:
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 has been shown to have a number of biochemical and physiological effects, including the ability to modulate synaptic plasticity, improve cognitive function, and protect against neuronal damage. It has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 in lab experiments is that it has been extensively studied and its mechanism of action is well-understood. However, one limitation is that it may not be suitable for all types of experiments, as its effects are specific to the NMDA receptor and may not be relevant in all disease models.
Orientations Futures
There are a number of potential future directions for research on N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626, including further studies on its neuroprotective properties, its potential therapeutic applications in other diseases, and the development of more potent and selective glycine site antagonists. Additionally, studies on the pharmacokinetics and pharmacodynamics of N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 could help optimize its therapeutic use.
Méthodes De Synthèse
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 can be synthesized using a multi-step process, starting with the reaction of 4-chlorobenzylamine with 2-methoxyethylamine to form N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyethyl)ethylenediamine. This intermediate is then reacted with phenylsulfonyl chloride to form N~1~-(4-chlorobenzyl)-N~2~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)ethylenediamine. Finally, this compound is reacted with glycine to form N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626.
Applications De Recherche Scientifique
N~2~-(4-chlorophenyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide 54626 has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to have neuroprotective effects, as well as the ability to modulate synaptic plasticity and improve cognitive function.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-24-12-11-19-17(21)13-20(15-9-7-14(18)8-10-15)25(22,23)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTLAVQPNXBNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

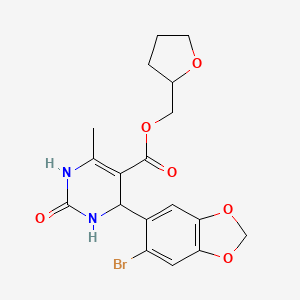
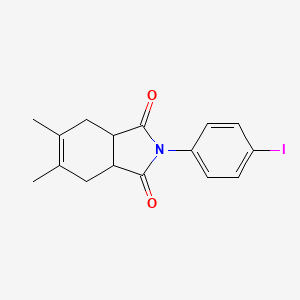
![2-(2-methylphenyl)-5-{[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]methyl}-1,3-benzoxazole](/img/structure/B5156832.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156840.png)


![3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5156883.png)
![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)
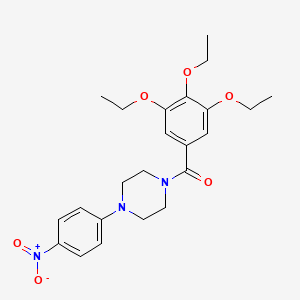
![2-methyl-3-nitro-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5156907.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B5156918.png)
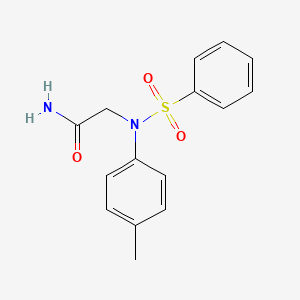
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)